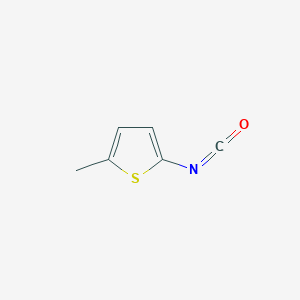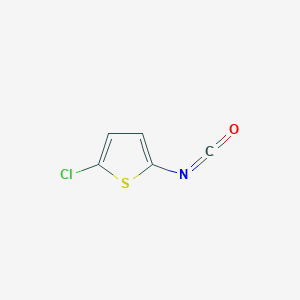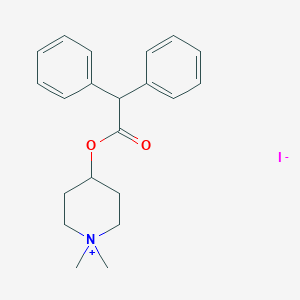
1-Hexadecyl-3-methylimidazolium chloride
Vue d'ensemble
Description
1-Hexadecyl-3-methylimidazolium Chloride is used as a solvent in green chemistry due to it being comprised of ions, having close to zero vapor pressure and essentially existing as environmentally benign . It behaves as a short-chain cationic surfactant and shows aggregation behavior .
The synthesis involves the use of 1-methylimidazole and 1-chlorohexane .
Molecular Structure Analysis
The structural parameters of 1-hexadecyl-3-methylimidazolium chloride were computed using B3LYP level of density functional theory . Its molecular formula is C20H41ClN2O .Chemical Reactions Analysis
1-Hexadecyl-3-methylimidazolium chloride behaves as a solvent and catalyst during the formation of 5-hydroxymethylfurfural from fructose and sucrose via acid-catalyzed dehydration .Physical And Chemical Properties Analysis
1-Hexadecyl-3-methylimidazolium chloride has a molecular weight of 342.99 . It is a solid under 20°C and should be stored under inert gas .Applications De Recherche Scientifique
Application 1: Improvement of Poly (butylene adipate-butylene terephthalate) Based Nanocomposites
- Summary of the Application: 1-Hexadecyl-3-methylimidazolium chloride ionic liquid (IL) and sodium montmorillonite nanoclay (MMT) were used collaboratively to improve the properties of poly (butylene adipate-butylene terephthalate) (PBAT) .
- Methods of Application: The ion exchange interaction and the shear effect during the melt blending process were utilized to achieve effective exfoliation and uniform dispersion of MMT in the PBAT matrix .
- Results or Outcomes: The exfoliated nano MMT acted as a heterogeneous nucleating agent and promoted the crystallization of PBAT, causing the melting and crystallization temperatures to shift towards higher temperatures . The synergistic effect of MMT and IL achieved the optimum mechanical properties of PBAT/MMT/IL3 film .
Application 2: Antibacterial Polymer Blends
- Summary of the Application: Antibacterial polymer blends based on Polyvinyl Chloride (PVC) and Polystyrene-Ethylene-Butylene-Styrene (SEBS), loaded with the ionic liquid (IL) 1-hexadecyl-3-methyl imidazolium 1,3-dimethyl 5-sulfoisophthalate (HdmimDMSIP) at three different concentrations (1%, 5%, and 10%), were produced .
- Methods of Application: The IL/blends were characterized by their thermo-mechanical properties, surface morphology, and wettability. IL release from the blends was also evaluated .
- Results or Outcomes: Results from thermal analyses showed compatibility between the IL and the PVC matrix, while phase separation in the SEBS/IL blends was observed . The mechanical analyses evidenced a lowering of Young’s Modulus, Tensile Stress, and Strain at Break in the SEBS blends, according to IL concentration .
Application 3: Solvent in Green Chemistry
- Summary of the Application: 1-Hexadecyl-3-methylimidazolium Chloride is used as a solvent in green chemistry .
- Methods of Application: This ionic liquid is comprised of ions, has close to zero vapor pressure and essentially exists as environmentally benign .
- Results or Outcomes: It is used as an intermediate in the production of other methylimidazolium salts .
Application 4: Various Fields
- Summary of the Application: Imidazolium-based ionic liquids, such as 1-Hexadecyl-3-methylimidazolium chloride, find their applications in various fields .
- Methods of Application: These fields include chemical separations, electrochemistry, organic chemistry, polymer chemistry, biocatalysis, biomass conversion, solar and thermal energy conversion, biological and medical procedures, and others .
- Results or Outcomes: The outcomes vary depending on the specific application in each field .
Application 5: Solvent in Green Chemistry
- Summary of the Application: 1-Hexadecyl-3-methylimidazolium Chloride is used as a solvent in green chemistry due to it being comprised of ions, having close to zero vapor pressure and essentially existing as environmentally benign .
- Methods of Application: This ionic liquid is used as an intermediate in the production of other methylimidazolium salts .
- Results or Outcomes: The outcomes vary depending on the specific application in each field .
Application 6: Separation of Phenolic Compounds
- Summary of the Application: The ionic liquid 1-hexadecyl-3-methylimidazolium bromide ([C16MIm]Br) has been used as a novel cationic surfactant for separation of phenolic compounds .
- Methods of Application: It is used in micellar electrokinetic capillary chromatography (MEKC) for the separation of phenolic compounds, including quinol, phloroglucinol, resorcinol, phenol, p-cresol, and m-nitrophenol .
- Results or Outcomes: The outcomes vary depending on the specific application in each field .
Safety And Hazards
Propriétés
IUPAC Name |
1-hexadecyl-3-methylimidazol-3-ium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H39N2.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-19-18-21(2)20-22;/h18-20H,3-17H2,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCPPLZJPPBIWRU-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCN1C=C[N+](=C1)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H39ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8047923 | |
| Record name | 1-Hexadecyl-3-methylimidazolium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8047923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Hexadecyl-3-methylimidazolium chloride | |
CAS RN |
61546-01-8 | |
| Record name | 1-HEXADECYL-3-METHYLIMIDAZOLIUM CHLORIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=747260 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Hexadecyl-3-methylimidazolium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8047923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Hexadecyl-3-methylimidazolium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-HEXADECYL-3-METHYLIMIDAZOLIUM CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EQ4UWS7WUN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














